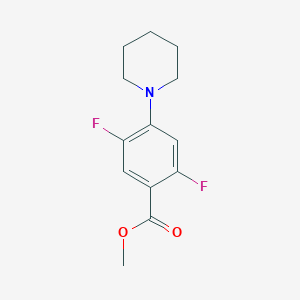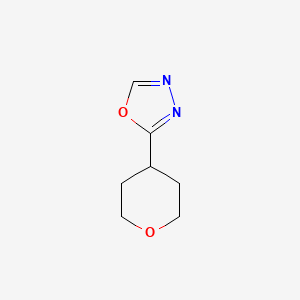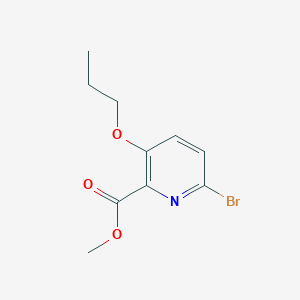![molecular formula C14H10Cl2F3N5 B1409451 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride CAS No. 1823188-02-8](/img/structure/B1409451.png)
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride
Overview
Description
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride is a useful research compound. Its molecular formula is C14H10Cl2F3N5 and its molecular weight is 376.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound interacts with its target, the bacterial PPTases, by inhibiting their function .
Pharmacokinetics
An advanced analogue of this series was found to have favorable in vitro absorption, distribution, metabolism, and excretion, and in vivo pharmacokinetic profiles .
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . This is achieved through the inhibition of PPTases, which are essential for bacterial cell viability and virulence .
Biochemical Analysis
Biochemical Properties
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts the post-translational modification of proteins, thereby affecting bacterial growth and metabolism. Additionally, this compound interacts with other biomolecules, such as transporters and binding proteins, modulating their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it disrupts the production of secondary metabolites by inhibiting the activity of phosphopantetheinyl transferase This disruption leads to changes in gene expression and metabolic flux, ultimately affecting cell growth and viability
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. It binds to the active site of phosphopantetheinyl transferase, inhibiting its activity and preventing the post-translational modification of proteins . This inhibition disrupts the normal function of the enzyme, leading to changes in gene expression and metabolic flux. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against phosphopantetheinyl transferase . Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits phosphopantetheinyl transferase, leading to changes in bacterial growth and metabolism . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus at specific concentrations, indicating a limit to its inhibitory activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits phosphopantetheinyl transferase, disrupting the post-translational modification of proteins and affecting metabolic flux . This inhibition leads to changes in metabolite levels and the overall metabolic profile of cells. Additionally, this compound may interact with other enzymes and cofactors, modulating their activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, this compound may localize to specific compartments or organelles, affecting its activity and function. The compound’s distribution within tissues also influences its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall efficacy. For example, this compound may localize to the cytoplasm, where it interacts with phosphopantetheinyl transferase, inhibiting its activity and affecting cellular function.
Properties
IUPAC Name |
4-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N5.ClH/c15-11-5-8(14(16,17)18)6-20-12(11)13-21-7-22-23(13)10-3-1-9(19)2-4-10;/h1-7H,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVTMOAYMDXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823188-02-8 | |
| Record name | Benzenamine, 4-[5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823188-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)
![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)
![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)
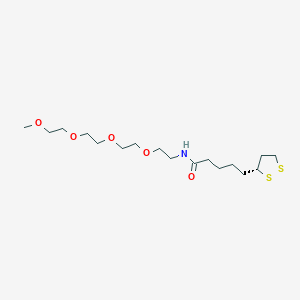
![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)
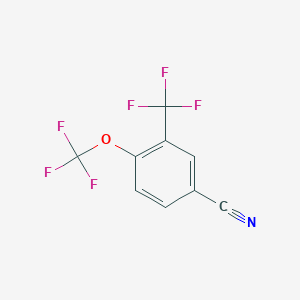

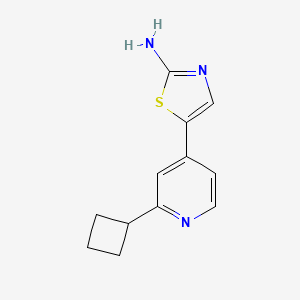

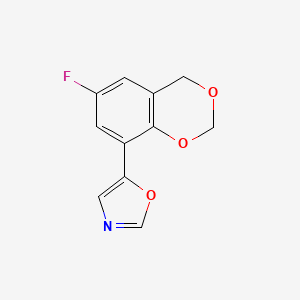
![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)
